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Compound of Interest

Compound Name:
2,3-Dioxoindoline-7-carboxylic

acid

CAS No.: 25128-35-2

Cat. No.: B1303470

Get Quote

Executive Summary
2,3-Dioxoindoline-7-carboxylic acid (also known as 7-carboxyisatin) represents a critical

pharmacophore in medicinal chemistry. Unlike the parent isatin, the introduction of a carboxylic

acid moiety at the C7 position creates a unique electronic environment that significantly alters

its solubility, hydrogen-bonding capacity, and reactivity. This guide provides a definitive

reference for the spectroscopic characterization of this compound, essential for researchers

validating synthetic intermediates for kinase inhibitors, serine protease inhibitors, and

neuroprotective agents.

Part 1: Chemical Identity & Structural Logic[1]
The structural integrity of 7-carboxyisatin relies on the coexistence of three distinct carbonyl

functionalities: a lactam (amide), a ketone, and a carboxylic acid.

IUPAC Name: 2,3-Dioxo-2,3-dihydro-1H-indole-7-carboxylic acid

Molecular Formula: C
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H

NO

Molecular Weight: 191.14 g/mol

Key Structural Feature: The C7-COOH group is ortho to the indoline nitrogen (N1). This

proximity facilitates an intramolecular hydrogen bond between the carboxylic acid hydroxyl

and the lactam carbonyl, or steric interactions that influence the N-H proton shift.

Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and functional group logic that dictates the

spectroscopic signals.
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Figure 1: Structural logic flow detailing how the C7-substitution alters the physicochemical

properties of the parent isatin scaffold.[1][2][3][4]

Part 2: Synthesis & Purification Context
Why this matters for spectroscopy: Spectroscopic data is meaningless without purity context.

The most common impurity in 7-carboxyisatin samples is the uncyclized isonitroso intermediate

or the decarboxylated parent isatin.

Primary Synthetic Route (Sandmeyer Cyclization): The synthesis typically proceeds from 3-

aminophthalic acid. The amine is converted to an isonitrosoacetanilide intermediate using

chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.
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Figure 2: Synthetic workflow highlighting the critical cyclization step that forms the isatin core.

Part 3: Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

is the required solvent due to the high polarity of the carboxylic acid and the rigid lactam ring.
CDCl

is insufficient for solvation.
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H NMR Data (400 MHz, DMSO-d

)
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Explanation

13.50 – 14.00 Broad Singlet 1H COOH

Highly

deshielded acidic

proton.[3]

Broadening

occurs due to

hydrogen

bonding and

exchange with

trace water in

DMSO.

11.20 – 11.50 Singlet (s) 1H N-H (N1)

The lactam NH is

deshielded by

the adjacent

carbonyl (C2).

The 7-COOH

group (ortho)

further deshields

this position

relative to

unsubstituted

isatin (

10.8 ppm).

8.15
Doublet (

)
1H H-6

Ortho to the

electron-

withdrawing

COOH group

and meta to the

ketone.

Significant

downfield shift.

Hz.
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7.75
Doublet (

)
1H H-4

Ortho to the C3-

ketone.

Deshielded by

the carbonyl

anisotropy.[3]

Hz.

7.20
Triplet (

)
1H H-5

Meta to both

electron-

withdrawing

groups (C3=O

and C7-COOH).

Appears as a

pseudo-triplet

due to

overlapping

couplings with

H4 and H6.

C NMR Data (100 MHz, DMSO-d

)
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Shift (

ppm)
Carbon Type Assignment

Mechanistic
Explanation

184.5 Quaternary (C=O) C-3 (Ketone)

The most deshielded

carbon, characteristic

of the

-dicarbonyl system in

isatins.

165.2 Quaternary (C=O) COOH

Typical region for

aromatic carboxylic

acids.

160.1 Quaternary (C=O) C-2 (Amide)

Lactam carbonyl.

Shielded relative to

the ketone due to

resonance

contribution from the

nitrogen lone pair.

150.5 Quaternary (Ar) C-7a
Aromatic carbon

adjacent to Nitrogen.

138.2 Methine (CH) C-6
Deshielded by ortho

COOH.

128.5 Methine (CH) C-4
Deshielded by ortho

ketone.

122.0 Methine (CH) C-5
The least deshielded

aromatic methine.

118.0 Quaternary (Ar) C-3a Bridgehead carbon.

115.5 Quaternary (Ar) C-7
Carbon bearing the

COOH group.

Infrared Spectroscopy (FT-IR)
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The IR spectrum is diagnostic for the presence of the "three carbonyls." Note that in solid-state

(KBr pellet), hydrogen bonding causes significant peak broadening.

Wavenumber (cm

)
Vibration Mode Functional Group Notes

3200 – 2500 O-H Stretch Carboxylic Acid

Very broad "fermi

resonance" envelope,

obscuring the C-H

stretches.

3200 – 3100 N-H Stretch Lactam

Often appears as a

sharper shoulder on

the broad OH band.

1745 – 1730 C=O Stretch C-3 Ketone

The highest frequency

carbonyl due to ring

strain and lack of

resonance donation.

1715 – 1700 C=O Stretch COOH
Acid carbonyl stretch

(dimerized).[5]

1690 – 1670 C=O Stretch C-2 Lactam

Lowest frequency

carbonyl due to amide

resonance (N lone

pair donation).

1620, 1480 C=C Stretch Aromatic Ring
Skeletal vibrations of

the benzene ring.

Mass Spectrometry (MS)[7][8]
Ionization Mode: Electrospray Ionization (ESI) is preferred.

Polarity: Negative mode (ESI-) is often more sensitive for carboxylic acids (formation of [M-H]

).

Molecular Ion:
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ESI+:

192.03 [M+H]

ESI-:

190.01 [M-H]

Fragmentation Pattern:

Loss of CO (28 Da): Common in isatins (cleavage of C3 carbonyl).

Loss of CO

(44 Da): Characteristic of carboxylic acids.

Loss of H

O (18 Da): Dehydration (often thermal in source).

Part 4: Analytical Quality Control Protocol
To ensure the integrity of the data used in drug development, the following self-validating

protocol is recommended.

Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d

. The solution must be clear orange/red. Turbidity suggests inorganic salts or uncyclized
precursors.

NMR Validation:

Check the integration ratio of the Aromatic Region (3H) to the N-H peak (1H). A ratio < 3:1

in the aromatic region suggests contamination with starting material (3-aminophthalic

acid).

Critical Check: Absence of a peak at ~10.0 ppm (Aldehyde) or ~8.0-9.0 ppm (Amide

singlets of open-chain intermediates).
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Melting Point: 7-Carboxyisatin has a high melting point (>250°C) with decomposition. Sharp

melting points <200°C indicate impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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